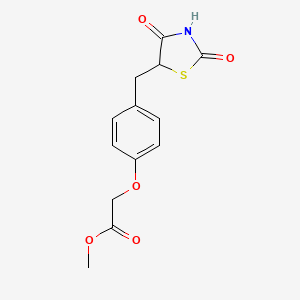







|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([NH2:11])=[C:7]([NH:9][CH3:10])[CH:8]=1.CO[C:14]([CH2:16][O:17][C:18]1[CH:31]=[CH:30][C:21]([CH2:22][CH:23]2[S:27][C:26](=[O:28])[NH:25][C:24]2=[O:29])=[CH:20][CH:19]=1)=O.Cl>O1CCOCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[N:11]=[C:14]([CH2:16][O:17][C:18]3[CH:19]=[CH:20][C:21]([CH2:22][CH:23]4[S:27][C:26](=[O:28])[NH:25][C:24]4=[O:29])=[CH:30][CH:31]=3)[N:9]([CH3:10])[C:7]=2[CH:8]=1
|


|
Name
|
|
|
Quantity
|
21.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=CC(=C(C1)NC)N
|
|
Name
|
|
|
Quantity
|
63.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 60 hours
|
|
Duration
|
60 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled with ice
|
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered
|
|
Type
|
ADDITION
|
|
Details
|
The precipitate was mixed with 800 ml of 5% aqueous sodium hydrogencarbonate solution
|
|
Type
|
FILTRATION
|
|
Details
|
The insoluble material was filtered
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in a mixture of 1000 ml of N,N-dimethylformamide and 200 ml of methanol
|
|
Type
|
ADDITION
|
|
Details
|
treated with activated charcoal
|
|
Type
|
FILTRATION
|
|
Details
|
The activated charcoal was filtered off
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated to about 50 ml
|
|
Type
|
CUSTOM
|
|
Details
|
by evaporating the solvents
|
|
Type
|
ADDITION
|
|
Details
|
To the residue was added 750 ml of diethyl ether
|
|
Type
|
WAIT
|
|
Details
|
to stand at room temperature for 2 days
|
|
Duration
|
2 d
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=CC2=C(N(C(=N2)COC2=CC=C(CC3C(NC(S3)=O)=O)C=C2)C)C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 35.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |